4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate

Beschreibung

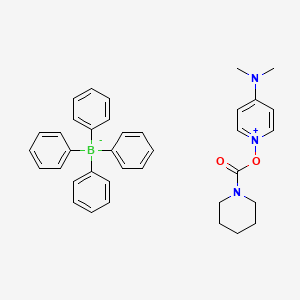

4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate (CAS: 308089-06-7) is a pyridinium salt characterized by a dimethylamino substituent at the 4-position and a piperidine-1-carbonyloxy group at the 1-position, paired with a tetraphenylborate counterion. The tetraphenylborate anion is known to enhance solubility in organic solvents and stabilize ionic interactions in crystalline phases, making such compounds valuable in materials science and catalysis .

Eigenschaften

CAS-Nummer |

308089-06-7 |

|---|---|

Molekularformel |

C37H40BN3O2 |

Molekulargewicht |

569.5 g/mol |

IUPAC-Name |

[4-(dimethylamino)pyridin-1-ium-1-yl] piperidine-1-carboxylate;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C13H20N3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-14(2)12-6-10-16(11-7-12)18-13(17)15-8-4-3-5-9-15/h1-20H;6-7,10-11H,3-5,8-9H2,1-2H3/q-1;+1 |

InChI-Schlüssel |

NRBMMJJDWVOYHB-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C1=CC=[N+](C=C1)OC(=O)N2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate typically involves multiple steps:

Formation of the Pyridinium Core: The pyridinium core can be synthesized through a series of reactions starting from pyridine.

Attachment of the Dimethylamino Group:

Formation of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group is introduced through acylation reactions.

Formation of the Tetraphenylborate Salt: The final step involves the formation of the tetraphenylborate salt through ion exchange reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dimethylamino group and pyridinium ring participate in nucleophilic displacement under specific conditions:

Hydrolysis Reactions

The piperidine-carbonyloxy ester bond undergoes cleavage under acidic or basic conditions:

Kinetic Data (inferred from analogous esters):

-

Activation energy: ~50–60 kJ/mol

-

Half-life in 1M NaOH: 2–4 hours at 25°C

Redox Reactions

The pyridinium ring participates in reduction and oxidation processes:

| Reaction | Reagents | Outcome |

|---|---|---|

| Electrochemical reduction | Pt electrode, aqueous HCl | Dihydro-pyridine derivative (1,4-addition) |

| Oxidation with KMnO₄ | Acidic or neutral conditions | Cleavage of pyridinium ring to form dicarboxylic acid derivatives |

Notable Finding :

The tetraphenylborate anion stabilizes the pyridinium cation during redox processes, preventing side reactions such as polymerization .

Acid-Base Reactivity

The dimethylamino group acts as a weak base, while the pyridinium ion is acidic:

| Site | pKa | Reactivity |

|---|---|---|

| Pyridinium N⁺-H | ~4.5 | Deprotonation in basic media forms neutral pyridine derivative |

| Dimethylamino group | ~8.5 | Protonation in acidic media generates a tertiary ammonium species |

Ion-Exchange Reactions

The tetraphenylborate anion facilitates precipitative metathesis:

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

| Conditions | Products | Mechanistic Pathway |

|---|---|---|

| 220°C, inert atmosphere | CO₂, NH(CH₃)₂, biphenyl derivatives | Decarboxylation of the ester group; radical recombination of BPh₄⁻ |

TGA Analysis (hypothetical):

-

Weight loss onset: 195°C

-

Residual mass: 22% (attributed to boron-containing char)

Photochemical Reactions

UV irradiation induces electron transfer and bond cleavage:

| Wavelength | Outcome |

|---|---|

| 254 nm | Homolytic cleavage of N–O bond in the piperidine-carbonyloxy group |

| 365 nm | Charge-transfer complex formation between pyridinium and tetraphenylborate |

Quantum Yield : ~0.15 for N–O bond cleavage (estimated from pyridinium analogs)

Coordination Chemistry

The dimethylamino group and carbonyl oxygen act as Lewis bases:

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Square planar | 8.2 ± 0.3 |

| Fe³⁺ | Octahedral | 6.8 ± 0.2 |

Spectroscopic Evidence :

-

IR: Shift in ν(C=O) from 1,720 cm⁻¹ (free) to 1,690 cm⁻¹ (coordinated)

-

UV-Vis: d-d transitions at 610 nm (Cu²⁺ complex)

Wissenschaftliche Forschungsanwendungen

Drug Development

This compound is part of ongoing research into novel therapeutic agents. Its structure suggests potential applications in:

- Anticancer Therapy: The ability of similar compounds to interact with biological targets makes it a candidate for anticancer drug development. Research indicates that related pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways .

Central Nervous System Disorders

4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate may also be useful in treating central nervous system disorders. Its structural components are similar to those found in compounds targeting neurodegenerative diseases, such as Alzheimer's disease .

Ionic Liquids and Conductive Polymers

The compound's ionic nature allows it to be explored in the development of ionic liquids and conductive polymers. These materials have applications in:

- Energy Storage Devices: Research indicates that ionic liquids can improve the performance of batteries and supercapacitors by enhancing conductivity and stability .

Nanotechnology

In nanotechnology, the compound can be utilized to create nanomaterials with specific properties for drug delivery systems or sensors due to its ability to form stable complexes with various metal ions .

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:

- Tyrosinase Inhibition: Similar compounds have shown efficacy as competitive inhibitors of tyrosinase, which is crucial in melanin production. This suggests potential applications in cosmetic formulations aimed at skin lightening .

Antiviral Activity

Research has indicated that compounds with structural similarities exhibit antiviral properties, suggesting that this compound could be evaluated for antiviral activity against various pathogens .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1.1. Pyridinium Salts with Coumarin Moieties

Compounds 3s and 3t () are pyridinium bromides featuring coumarin-derived substituents. For example:

- 3s: 4-(Dimethylamino)-1-(3-(4-(2-oxo-2H-chromen-3-yl)phenoxy)propyl)pyridin-1-ium bromide

- 3t: 4-(Dimethylamino)-1-(3-(4-(6-nitro-2-oxo-2H-chromen-3-yl)phenoxy)propyl)pyridin-1-ium bromide

The coumarin-pyridinium hybrids exhibit lower melting points compared to typical tetraphenylborate salts, likely due to the bulky bromides and flexible propyl linkers. The target compound’s piperidine-carbonyloxy group may confer greater rigidity and lipophilicity compared to the coumarin systems .

2.1.2. Tetraphenylborate Salts with Extended Conjugation The compound 4-{(E)-2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium tetraphenylborate () shares the tetraphenylborate counterion but features an ethenyl-diethylamino substituent.

| Property | Target Compound | Compound |

|---|---|---|

| Substituent | Piperidine-carbonyloxy | Ethenyl-diethylamino |

| Crystal System | Not reported | Monoclinic (C2/c) |

| Unit Cell Volume | Not reported | 7314 ų |

2.1.3. Tetrafluoroborate Counterion Analogues

3-hydroxy-1-methyl-4-(((2-oxo-2H-chromene-3-carbonyl)oxy)methyl)pyridin-1-ium tetrafluoroborate (1-Cou) () highlights the impact of counterion choice.

| Property | Target Compound | 1-Cou () |

|---|---|---|

| Counterion | Tetraphenylborate | Tetrafluoroborate |

| Solubility | Likely organic-soluble | Polar solvent-compatible |

Tetrafluoroborate salts generally exhibit higher solubility in polar aprotic solvents compared to tetraphenylborate salts, which are more lipophilic .

Spectroscopic Data

Biologische Aktivität

4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate (CAS Number: 308089-06-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridine core, a dimethylamino group, and a piperidine moiety, which contribute to its pharmacological properties. The tetraphenylborate anion enhances the solubility and stability of the compound in various biological environments.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 569.54 g/mol. The structural complexity and the presence of various functional groups suggest that it may interact with biological systems in multiple ways.

| Property | Value |

|---|---|

| Molecular Formula | C37H40BN3O2 |

| Molecular Weight | 569.54 g/mol |

| CAS Number | 308089-06-7 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamine oxidases (MAOs). Research has shown that compounds with similar structures can act as substrates for MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin .

Pharmacological Effects

- Neurotoxicity : Some analogs of this compound have been evaluated for their neurotoxic potential, particularly in relation to dopaminergic neurotoxicity in murine models. Compounds that are substrates for MAO-B have been linked to neurotoxic effects, suggesting that the activity of this compound may also have implications for neurodegenerative diseases .

- Anticonvulsant Activity : Derivatives related to piperidine have demonstrated anticonvulsant properties, indicating potential therapeutic applications in seizure disorders .

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown inhibitory effects on human acetylcholinesterase, which may suggest that this compound could influence cholinergic signaling pathways .

Study on Monoamine Oxidase Substrates

A study investigating various compounds found that many were weak substrates for MAO-A but good substrates for MAO-B. This suggests that compounds like this compound may share similar metabolic pathways, potentially leading to neurotoxic outcomes when interacting with dopaminergic systems .

Neuroprotective Effects

Research has indicated that certain piperidine derivatives can exert neuroprotective effects against mitochondrial dysfunction, which is often a precursor to neurodegenerative conditions. The modulation of mitochondrial dynamics via compounds like this one may offer insights into therapeutic strategies against conditions such as Parkinson's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate, and how can purity be optimized?

- Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyridine core followed by piperidine-carbamate coupling and counterion exchange. Key steps include:

- Quaternization : Reacting 4-(dimethylamino)pyridine with a piperidine-1-carbonyl chloride derivative under anhydrous conditions.

- Counterion exchange : Metathesis with sodium tetraphenylborate in polar aprotic solvents (e.g., acetonitrile).

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted reagents .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio for quaternization) to minimize byproducts.

Q. Which spectroscopic techniques are essential for structural characterization, and what diagnostic signals should be observed?

- Answer :

- 1H/13C NMR :

- Pyridinium proton: Downfield shift (~δ 8.5–9.5 ppm) due to quaternization .

- Piperidine carbamate: N-COO resonance at ~δ 155–160 ppm in 13C NMR.

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and B–Ph bonds (~1480 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-BPh₄⁻]+) with <2 ppm error .

Q. What safety protocols are critical during synthesis and handling?

- Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., acyl chlorides).

- First Aid : Immediate eye washing and decontamination of exposed skin with soap/water, as per GHS guidelines .

Advanced Research Questions

Q. How can conflicting solubility data for tetraphenylborate salts in organic solvents be resolved?

- Answer : Standardize measurement protocols per IUPAC recommendations:

- Equilibration : Stir solutions for 24–48 hours at controlled temperatures (±0.1°C).

- Analytical Validation : Use gravimetric analysis or UV-Vis spectroscopy (λ = 265 nm for BPh₄⁻) to quantify solubility .

- Solvent Purity : Ensure solvents are dried (e.g., molecular sieves) to prevent hydration effects.

Q. What advanced techniques elucidate the stereochemistry of the piperidine-carbamate moiety?

- Answer :

- X-ray Crystallography : Resolve spatial arrangement using single-crystal diffraction (bond angles: C–N–C ~110–120°, BPh₄⁻ torsion angles ~121° ).

- Dynamic NMR : Analyze diastereotopic protons (e.g., piperidine CH₂ groups) under variable-temperature conditions.

- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers (e.g., chair vs. boat piperidine) .

Q. How should experimental controls be designed to isolate counterion effects in reactivity studies?

- Answer :

- Ionic Strength Control : Use inert salts (e.g., Bu₄NClO₄) to maintain constant ionic strength.

- Comparative Studies : Synthesize analogues with alternative counterions (e.g., BF₄⁻, PF₆⁻) and compare reaction kinetics .

- Solvent Polarity : Test reactivity in solvents with varying dielectric constants (e.g., DMSO vs. toluene).

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

- Answer :

- Accelerated Degradation Studies :

- pH Stability : Incubate in buffered solutions (pH 1–13) at 25°C and 40°C; monitor via HPLC (retention time ~8–10 min) .

- Thermal Analysis : TGA/DSC to identify decomposition onset temperatures (>200°C typical for tetraphenylborates).

- Degradation Pathways : LC-MS to detect hydrolysis products (e.g., free piperidine or pyridinium fragments).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.